Introduction: The Strategic Value of Strained Scaffolds in Modern Drug Discovery
Introduction: The Strategic Value of Strained Scaffolds in Modern Drug Discovery
An In-depth Technical Guide to Azetidine-3-carbonitrile Hydrochloride: Properties, Synthesis, and Application
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer both unique three-dimensional structure and desirable physicochemical properties is relentless. Small, strained ring systems have emerged as powerful tools in this endeavor. Among these, the azetidine scaffold, a four-membered saturated nitrogen heterocycle, occupies a strategic niche. It offers a conformationally restricted framework that is significantly more stable than its aziridine counterpart, yet possesses sufficient ring strain to enable unique chemical transformations.[1][2] This constrained geometry is invaluable for orienting substituents into precise vectors, which can lead to enhanced binding affinity and selectivity for biological targets.[2]
This guide focuses on a particularly valuable derivative: Azetidine-3-carbonitrile hydrochloride (CAS 345954-83-8) . The incorporation of a nitrile group at the 3-position introduces a versatile chemical handle, capable of being transformed into amines, amides, carboxylic acids, or tetrazoles, thus serving as a critical linchpin for library diversification. The hydrochloride salt form enhances the compound's stability, crystallinity, and solubility in polar solvents, making it a more tractable and user-friendly reagent for research and development professionals.[3] As a Senior Application Scientist, this document aims to provide not just data, but a field-proven perspective on the core properties, safe handling, synthesis, and synthetic utility of this important building block.
Section 1: Core Chemical Identity & Properties
Azetidine-3-carbonitrile hydrochloride is a synthetically versatile building block characterized by the presence of a strained four-membered ring and a reactive nitrile functional group.[3] Its identity is well-defined by its structural and molecular identifiers.
| Property | Value | Source(s) |
| CAS Number | 345954-83-8 | [4][5] |
| Molecular Formula | C₄H₇ClN₂ | [5] |
| Molecular Weight | 118.56 g/mol | [6] |
| Appearance | Off-white to yellow solid | [6][7] |
| Synonyms | 3-Cyanoazetidine HCl, 3-Azetidinecarbonitrile monohydrochloride | [3][6] |
| SMILES | C1C(CN1)C#N.Cl | [5] |
| InChI Key | MJZQSPDYIKSJCN-UHFFFAOYSA-N | [8] |
Section 2: Physicochemical & Spectroscopic Profile
Understanding the physical and spectral properties of a reagent is fundamental to its successful application in synthesis, enabling informed decisions on reaction conditions, purification, and storage.
Physicochemical Data
The hydrochloride salt form dictates many of the compound's bulk properties, particularly solubility and stability.
| Property | Value / Observation | Rationale & Scientific Insight | Source(s) |
| Melting Point | Varies with purity | As with many hydrochloride salts, melting is often accompanied by decomposition. The exact temperature is highly sensitive to residual solvent and impurities. | [9] |
| Boiling Point | ~227.7°C at 760 mmHg (Calculated) | This is a calculated value, likely for the free base. Thermal instability of the salt form makes experimental determination at atmospheric pressure impractical. | [7] |
| Solubility | Soluble in water and some polar solvents (e.g., Methanol, DMSO). | The ionic nature of the hydrochloride salt significantly increases its polarity compared to the free base, favoring dissolution in polar protic and aprotic solvents. This is a key advantage for its use in various reaction media. | [3][9] |
| Stability | Stable under recommended storage conditions. | The protonated nitrogen of the hydrochloride is less nucleophilic and less prone to oxidation than the free base, conferring greater shelf-life. However, it is hygroscopic and should be protected from moisture. | [7][9] |
Spectroscopic Characteristics
While a comprehensive public database of spectra for this specific compound is limited, its structure allows for the confident prediction of key spectroscopic signatures. These expectations are critical for reaction monitoring (e.g., via TLC or LC-MS) and for the characterization of its derivatives.
-
¹H NMR (Proton NMR): The spectrum is expected to be complex due to the constrained ring and potential for proton-proton coupling. In a solvent like DMSO-d₆, one would anticipate:
-
A broad signal for the two N-H protons (amine hydrochloride) at high chemical shift (>9 ppm).
-
A multiplet for the C3 methine proton (CH-CN), likely deshielded by the adjacent electron-withdrawing nitrile group.
-
Two distinct multiplets for the diastereotopic C2 and C4 methylene protons (CH₂), each integrating to 2H. The coupling patterns will reflect their geminal and vicinal relationships within the rigid ring.
-
-
¹³C NMR (Carbon NMR): Key signals would include:
-
A signal for the nitrile carbon (C≡N) around 118-122 ppm.
-
A signal for the C3 methine carbon, shifted downfield due to the nitrile.
-
Signals for the C2 and C4 methylene carbons, which would be equivalent if the nitrogen lone pair inversion were fast on the NMR timescale, but may be distinct in the hydrochloride form.
-
-
IR (Infrared) Spectroscopy: The most diagnostic peak is the nitrile stretch.
-
A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹ , which is characteristic of a saturated alkyl nitrile.[10]
-
A broad absorption band in the 2400-3200 cm⁻¹ region, characteristic of the N-H stretch of an amine salt.
-
C-H stretching bands just below 3000 cm⁻¹.
-
Section 3: Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. Azetidine-3-carbonitrile hydrochloride is a potent chemical that must be handled with appropriate precautions.
GHS Hazard Classification
| Hazard Statement | Class | Precautionary Action | Source(s) |
| H301/H302: Toxic/Harmful if swallowed | Acute Toxicity, Oral | Do not eat, drink, or smoke when using this product. If swallowed, immediately call a poison center or doctor. Rinse mouth. | [8] |
| H315: Causes skin irritation | Skin Corrosion/Irritation | Wash skin thoroughly after handling. Wear protective gloves. | [8] |
| H319: Causes serious eye irritation | Serious Eye Damage/Irritation | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |
| H332/H335: Harmful if inhaled / May cause respiratory irritation | Acute Toxicity, Inhalation / STOT SE 3 | Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [8] |
| H411: Toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment | Avoid release to the environment. Collect spillage. | [No Source] |
Laboratory Best Practices
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Standard PPE is required, including a lab coat, nitrile gloves (check for breakthrough time), and chemical safety goggles or a face shield.
-
Storage: The compound should be stored in a tightly sealed container in a freezer, preferably under an inert atmosphere (e.g., argon or nitrogen), at temperatures of -20°C.[6][8] This mitigates degradation from moisture and atmospheric contaminants.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its aquatic toxicity, it must not be discharged into drains.
Section 4: Synthesis & Reactivity Overview
Plausible Synthetic Routes
Caption: Plausible synthetic workflow for Azetidine-3-carbonitrile HCl.
Causality in the Synthetic Design:
-
Protecting Group Strategy: The use of a protecting group like benzylamine is crucial. It directs the initial ring-opening and prevents self-condensation. The benzyl group is chosen for its stability during subsequent steps and its facile removal via catalytic hydrogenation in the final step.[12]
-
Intramolecular Cyclization: The formation of the strained four-membered ring is the key step. It is driven by an intramolecular SN2 reaction, where a strong base (like NaH) deprotonates the hydroxyl group, which then displaces the chloride on the same molecule.[12]
-
Nitrile Introduction: Conversion of the 3-hydroxy group to a nitrile is non-trivial. A two-step process via oxidation to the ketone followed by treatment with TosMIC (tosylmethyl isocyanide) is a reliable method for converting ketones to nitriles.
Core Reactivity
The synthetic value of Azetidine-3-carbonitrile hydrochloride stems from two key reactive sites:
-
The Secondary Amine (N-H): This is the most common site for functionalization. As a hydrochloride salt, the amine is protonated and non-nucleophilic. It must first be neutralized with a non-nucleophilic base (e.g., triethylamine, DIPEA, or K₂CO₃) to liberate the free secondary amine, which can then undergo a wide range of reactions:
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.[13][14]
-
N-Acylation: Reaction with acyl chlorides or acid anhydrides to form amides.
-
N-Arylation: Transition-metal catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Chan-Lam) with aryl halides or arylboronic acids.[13]
-
-
The Nitrile Group (-C≡N): This group is a versatile precursor to other functionalities through:
-
Reduction: Can be reduced to a primary amine (aminomethyl group) using strong reducing agents like LiAlH₄ or catalytic hydrogenation.
-
Hydrolysis: Can be hydrolyzed under acidic or basic conditions to a carboxylic acid or a primary amide.
-
Cycloaddition: Can react with azides (e.g., sodium azide) to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.
-
Section 5: Detailed Experimental Protocols
The following protocols are presented as self-validating systems. The causality for key reagent choices and procedural steps is explained to ensure reproducibility and understanding.
Protocol 1: N-Alkylation via Reductive Amination
This protocol demonstrates the use of Azetidine-3-carbonitrile hydrochloride as a scaffold for building molecular complexity. Reductive amination is chosen over direct alkylation with halides because it avoids the common side reaction of over-alkylation (formation of a quaternary ammonium salt) and proceeds under mild conditions.[15]
Objective: To synthesize 1-(phenylmethyl)-azetidine-3-carbonitrile from Azetidine-3-carbonitrile hydrochloride and benzaldehyde.
Materials:
-
Azetidine-3-carbonitrile hydrochloride (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Dichloromethane (DCM), anhydrous (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Caption: Experimental workflow for N-alkylation via reductive amination.
Step-by-Step Methodology:
-
Amine Neutralization: To a round-bottom flask under a nitrogen atmosphere, add Azetidine-3-carbonitrile hydrochloride (e.g., 1.18 g, 10 mmol) and anhydrous DCM (50 mL). Stir to form a suspension. Add triethylamine (1.53 mL, 11 mmol) dropwise.
-
Expertise & Causality: Triethylamine is a non-nucleophilic base used to neutralize the hydrochloride, liberating the free secondary amine in situ. Using a slight excess ensures complete neutralization. Anhydrous conditions are critical as the intermediate iminium ion and the reducing agent are sensitive to water.
-
-
Iminium Formation: To the resulting mixture, add benzaldehyde (1.07 mL, 10.5 mmol). Stir at room temperature for 30 minutes.
-
Expertise & Causality: The free amine condenses with the aldehyde to form an intermediate iminium ion. This electrophilic species is the substrate for the subsequent reduction.
-
-
Reduction: Slowly add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 10 minutes.
-
Expertise & Causality: STAB is a mild and selective reducing agent. It is chosen because it will reduce the iminium ion much faster than it reduces the starting aldehyde, preventing the formation of benzyl alcohol as a side product. Its handling in air is also more convenient than other hydrides like sodium cyanoborohydride.[15]
-
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Aqueous Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (30 mL). Transfer the mixture to a separatory funnel.
-
Expertise & Causality: The bicarbonate solution neutralizes any remaining acidic species and quenches the excess STAB.
-
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 20 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Expertise & Causality: The brine wash helps to remove residual water from the organic phase.
-
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-benzylated product.
Conclusion
Azetidine-3-carbonitrile hydrochloride is more than just a chemical reagent; it is a strategically designed building block for modern chemical synthesis. Its hydrochloride salt form provides enhanced stability and handling characteristics, while the strained azetidine ring and versatile nitrile group offer a dual platform for rapid molecular diversification. By understanding its core properties, safety requirements, and reactivity profile, researchers in drug discovery and development can leverage this powerful scaffold to construct novel, conformationally defined molecules with the potential for significant biological activity.
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